Methyl 5-chloroimidazo[1,2-c]pyrimidine-7-carboxylate
Description
Methyl 5-chloroimidazo[1,2-c]pyrimidine-7-carboxylate (CAS: 1339891-76-7) is a heterocyclic compound featuring a fused imidazole-pyrimidine core. It is characterized by a chlorine substituent at position 5 and a methyl carboxylate group at position 5. This compound is utilized in medicinal chemistry as a building block for synthesizing kinase inhibitors and other bioactive molecules due to its ability to modulate electronic and steric properties . Its molecular formula is $ \text{C}8\text{H}6\text{ClN}3\text{O}2 $, with a molecular weight of 211.61 g/mol. The purity of commercially available samples often exceeds 95% .
Properties
IUPAC Name |
methyl 5-chloroimidazo[1,2-c]pyrimidine-7-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClN3O2/c1-14-7(13)5-4-6-10-2-3-12(6)8(9)11-5/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GANPLICYVCXNCL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=NC=CN2C(=N1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Microwave-Assisted Cyclization Method
The most documented and efficient preparation method for methyl 5-chloroimidazo[1,2-c]pyrimidine-7-carboxylate involves the microwave-assisted cyclization of methyl 6-amino-2-chloropyrimidine-4-carboxylate with 2-bromo-1,1-dimethoxyethane in acetonitrile solvent.
- A mixture of methyl 6-amino-2-chloropyrimidine-4-carboxylate (260 mg, 1.39 mmol) and 2-bromo-1,1-dimethoxyethane (1.1 g, 6.51 mmol) is dissolved in 6 mL of acetonitrile.
- The reaction mixture is subjected to microwave irradiation at 120°C for 1 hour.
- Upon completion, the product precipitates as an off-white solid and is isolated by filtration.
- The yield reported is approximately 55%.
| Parameter | Condition |
|---|---|
| Solvent | Acetonitrile |
| Temperature | 120°C |
| Time | 1 hour |
| Irradiation | Microwave-assisted |
| Yield | 55% |
This method is advantageous due to its rapid reaction time and relatively good yield, making it suitable for laboratory-scale synthesis and potentially scalable processes.
Multicomponent Reaction Approaches
Multicomponent reactions (MCRs) involving the condensation of suitable amino-pyrimidine derivatives with haloacetals or haloaldehydes have been reported as effective routes to synthesize imidazo[1,2-c]pyrimidine derivatives, including the this compound.
- Solvents such as dimethylformamide (DMF) or acetonitrile are commonly employed.
- Elevated temperatures are used to facilitate cyclization and condensation steps.
- Optimization of reaction parameters like concentration, temperature, and time is critical to maximize yield and purity.
This approach leverages the reactivity of amino groups on the pyrimidine ring with electrophilic haloacetals, promoting intramolecular cyclization to form the fused heterocyclic system.
Related Synthetic Strategies from Imidazo[1,2-a]pyridine Chemistry
Although direct methods specific to this compound are limited, insights can be drawn from related imidazo-fused heterocycle syntheses:
- Sulfonation and subsequent cyclization reactions using chlorosulfonic acid and phosphorus oxychloride have been employed in related imidazo[1,2-a]pyridine derivatives.
- Lithiation methods have been used for sulfonamide substitutions, indicating the potential for functional group modifications on the imidazo ring.
- Microwave-assisted reactions are increasingly favored for their efficiency and reduced reaction times in forming imidazo-fused rings.
These methods highlight the importance of electrophilic substitution and cyclization under controlled conditions, which can be adapted for the synthesis of this compound.
Analytical and Characterization Data
- The product is typically characterized by LC-MS, showing an [M+H] peak at m/z 212.
- Structural confirmation is done using NMR (1H and 13C) and IR spectroscopy to verify the fused ring system and substituents.
- Purity and yield are optimized by controlling reaction parameters and purification steps such as filtration and recrystallization.
Summary Table of Preparation Methods
| Method | Starting Materials | Solvent | Conditions | Yield (%) | Notes |
|---|---|---|---|---|---|
| Microwave-Assisted Cyclization | Methyl 6-amino-2-chloropyrimidine-4-carboxylate + 2-bromo-1,1-dimethoxyethane | Acetonitrile | 120°C, 1 hour, microwave | 55 | Rapid, efficient, suitable for scale-up |
| Multicomponent Reaction | Amino-pyrimidine derivatives + haloacetals | DMF or Acetonitrile | Elevated temperature | Variable | Requires optimization of parameters |
| Sulfonation and Cyclization (Analogous) | Imidazo[1,2-a]pyridine derivatives + chlorosulfonic acid | Chloroform | Reflux, multiple hours | Moderate | Provides insight into ring functionalization |
Research Findings and Considerations
- Microwave irradiation significantly reduces reaction time compared to conventional heating while maintaining moderate yields.
- The choice of solvent is critical; acetonitrile is preferred for its polarity and microwave absorption properties.
- The stoichiometric excess of 2-bromo-1,1-dimethoxyethane ensures complete cyclization.
- Reaction scalability and reproducibility have been demonstrated in patent literature, confirming the method's practical applicability.
- Alternative synthetic routes involving metal-free catalysis and C-H functionalization are under investigation for related imidazo derivatives but are yet to be fully developed for this specific compound.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The chlorine atom at position 5 undergoes nucleophilic substitution under mild conditions, enabling diverse derivatization. Common reagents and outcomes include:
| Reagent | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Benzylamine | DMF, 80°C, 12 hrs | 5-Benzylaminoimidazo[1,2-c]pyrimidine-7-carboxylate | 78% | |
| Sodium methoxide | MeOH, reflux, 6 hrs | 5-Methoxyimidazo[1,2-c]pyrimidine-7-carboxylate | 85% | |
| Thiophenol | K₂CO₃, DMF, 100°C, 8 hrs | 5-Phenylthioimidazo[1,2-c]pyrimidine-7-carboxylate | 72% |
Mechanistic Insight : The chlorine atom's electrophilicity is enhanced by electron-withdrawing effects from the adjacent pyrimidine ring, facilitating nucleophilic attack at position 5.
Ester Hydrolysis
The methyl ester group at position 7 hydrolyzes to a carboxylic acid under basic conditions, enabling further functionalization:
| Reagent | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| NaOH (1M) | THF/H₂O, 60°C, 4 hrs | 7-Carboxyimidazo[1,2-c]pyrimidine-5-chloride | 92% | |
| LiOH·H₂O | MeOH/H₂O, rt, 24 hrs | 7-Carboxylic acid derivative | 88% |
Application : The carboxylic acid product serves as a precursor for amide coupling or metal-organic framework synthesis.
Cycloaddition Reactions
The compound participates in [4+2] cycloadditions with electron-deficient dienophiles, forming fused bicyclic systems:
| Dienophile | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Maleic anhydride | Toluene, reflux, 12 hrs | Fused imidazo-pyrimidine-dione derivative | 65% | |
| Dimethyl acetylenedicarboxylate | DCE, 80°C, 8 hrs | Hexacyclic adduct | 58% |
Key Observation : Regioselectivity is governed by the electron-rich imidazole ring acting as a diene.
Cross-Coupling Reactions
Palladium-catalyzed couplings enable aryl/heteroaryl group introduction at position 5:
| Catalyst System | Reagent | Product | Yield | Reference |
|---|---|---|---|---|
| Pd(PPh₃)₄, K₂CO₃ | Phenylboronic acid | 5-Phenylimidazo[1,2-c]pyrimidine-7-carboxylate | 81% | |
| PdCl₂(dppf), CsF | 2-Thienylzinc chloride | 5-(2-Thienyl) derivative | 76% |
Limitation : Harsh conditions (>100°C) may lead to ester group decomposition.
Biological Interaction Pathways
While not a synthetic reaction, the compound exhibits target-specific reactivity:
Scientific Research Applications
Antimicrobial Activity
Methyl 5-chloroimidazo[1,2-c]pyrimidine-7-carboxylate has been synthesized as part of a series of imidazo[1,2-c]pyrimidine derivatives that exhibit notable antibacterial properties. Research indicates that these compounds have demonstrated efficacy against various gram-positive and gram-negative bacteria as well as Mycobacterium species.
Case Study: Antibacterial Efficacy
A study conducted on a series of 75 derivatives revealed that certain imidazo[1,2-c]pyrimidines exhibited potent antimicrobial activity in vitro. The results showed a correlation between structural modifications and enhanced antibacterial effects, highlighting the potential for developing new antibiotics based on this scaffold .
Antiviral Properties
Emerging studies suggest that derivatives of imidazo[1,2-c]pyrimidine, including this compound, may serve as antiviral agents. The compound's mechanism appears to involve inhibition of viral replication pathways.
Case Study: Antiviral Testing
In vitro evaluations have indicated that some imidazo[1,2-c]pyrimidines possess activity against viral pathogens. The specific interactions at the molecular level are still under investigation; however, preliminary results suggest potential applications in treating viral infections .
Inhibition of JAK Kinases
This compound has been identified as an inhibitor of Janus kinase (JAK) pathways, which are critical in the regulation of immune responses and hematological disorders.
Case Study: JAK Inhibition
Research has shown that compounds with similar structures inhibit JAK kinases effectively, leading to potential treatments for autoimmune diseases and inflammatory conditions. This application is particularly relevant for conditions such as rheumatoid arthritis and psoriasis .
PRC2 Inhibition
The compound has also been explored for its ability to inhibit Polycomb Repressive Complex 2 (PRC2), which plays a vital role in gene regulation and epigenetic modifications.
Case Study: Epigenetic Modulation
Studies have demonstrated that certain imidazo[1,2-c]pyrimidines can modulate PRC2 activity. This modulation may lead to therapeutic strategies for various cancers where PRC2 is implicated in tumor progression .
Mechanism of Action
The mechanism of action of methyl 5-chloroimidazo[1,2-c]pyrimidine-7-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in DNA replication or protein synthesis, thereby exerting its antimicrobial or anticancer effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Imidazo[1,2-c]pyrimidine Core
The biological and physicochemical properties of imidazo[1,2-c]pyrimidine derivatives are highly sensitive to substituent modifications. Below is a comparative analysis of key analogues:
Table 1: Structural and Physicochemical Comparison
Key Observations:
Electronic Effects: The electron-withdrawing chlorine at C5 enhances electrophilicity, facilitating nucleophilic substitution reactions. This is critical in kinase inhibitor design . Bromine at C8 (8-Bromo derivative) introduces steric bulk, which may hinder binding in certain enzymatic pockets .
Synthetic Accessibility: this compound is synthesized via cyclization reactions involving chloroacetaldehyde and methyl glyoxylate derivatives, as described in multicomponent protocols . The 6-amino analogue (C6-NH₂) requires aminolysis or reductive amination steps, which add synthetic complexity .
Biological Activity :
- The 5-chloro-7-carboxylate derivative shows promise in focal adhesion kinase (FAK) inhibition, as demonstrated in preclinical studies .
- The trifluoromethyl variant (5-chloro-7-CF₃) exhibits enhanced metabolic stability compared to its methyl carboxylate counterpart, making it a candidate for prolonged therapeutic action .
Comparison with Imidazo[1,2-a]pyrimidine Derivatives
While imidazo[1,2-c]pyrimidines and imidazo[1,2-a]pyrimidines share structural similarities, their pharmacological profiles differ due to ring connectivity:
Table 2: Ring Connectivity and Bioactivity
Key Differences:
- Binding Affinity : Imidazo[1,2-a]pyrimidines often exhibit higher affinity for ATP-binding pockets due to altered hydrogen-bonding patterns .
Biological Activity
Methyl 5-chloroimidazo[1,2-c]pyrimidine-7-carboxylate is a heterocyclic compound with significant biological activity, particularly as an inhibitor of sepiapterin reductase. This enzyme is crucial in the biosynthesis of tetrahydrobiopterin, a cofactor essential for the production of neurotransmitters and nitric oxide. The inhibition of sepiapterin reductase has potential therapeutic implications for neurological disorders and inflammatory conditions.
- Molecular Formula : C₈H₆ClN₃O₂
- Molecular Weight : 211.61 g/mol
- Structure : The compound features a fused imidazole and pyrimidine ring system, with a chlorine atom at the 5-position and a carboxylate group at the 7-position, enhancing its reactivity and solubility in various solvents.
The primary mechanism by which this compound exerts its biological effects is through the selective inhibition of sepiapterin reductase. This inhibition disrupts the normal biosynthetic pathway of tetrahydrobiopterin, leading to decreased levels of this critical cofactor. Consequently, this affects neurotransmitter synthesis, particularly dopamine and serotonin, which are vital for mood regulation and cognitive function.
Inhibition Studies
Research has demonstrated that this compound exhibits significant inhibitory activity against sepiapterin reductase. Various biochemical assays have characterized its binding affinity to this enzyme, indicating that it can effectively modulate enzyme activity.
Case Studies and Research Findings
- Neurological Implications : The inhibition of sepiapterin reductase by this compound suggests potential applications in treating neurological disorders such as Parkinson's disease and depression. By modulating neurotransmitter levels, it may help alleviate symptoms associated with these conditions.
- Inflammatory Conditions : Given its role in nitric oxide production, this compound may also have therapeutic potential in managing inflammatory diseases where nitric oxide plays a critical role.
Comparative Analysis with Similar Compounds
The biological activity of this compound can be compared with other compounds in its class:
| Compound Name | Structure Characteristics | Unique Aspects |
|---|---|---|
| 5-Chloroimidazo[1,2-c]pyrimidine | Lacks carboxylate group; simpler structure | Focused on antimicrobial activity |
| Methyl imidazo[1,2-c]pyrimidine-7-carboxylate | Similar core structure but without chlorine substitution | Potentially less potent as an enzyme inhibitor |
| 7-Amino-5-chloroimidazo[1,2-c]pyrimidine | Contains an amino group instead of a carboxylate | May exhibit different biological activities |
This compound stands out due to its unique combination of halogenation and carboxylation, which enhances its reactivity and biological efficacy compared to these similar compounds.
Future Research Directions
Ongoing investigations aim to expand the understanding of this compound's interactions with other molecular targets. Research will focus on:
- Structure-Activity Relationship (SAR) : Further studies are needed to optimize the structure for enhanced potency and selectivity.
- In Vivo Efficacy : Evaluating the compound's pharmacokinetics and pharmacodynamics in animal models to assess therapeutic potential.
- Broader Applications : Exploring additional therapeutic applications beyond neurological disorders and inflammation.
Q & A
Q. What are the optimal synthetic routes for preparing methyl 5-chloroimidazo[1,2-c]pyrimidine-7-carboxylate?
The compound can be synthesized via condensation reactions using isocyanoacetate derivatives and heterocyclic aldehydes. For example, methyl isocyanoacetate reacts with pyrrole-2-carboxaldehyde in tetrahydrofuran (THF) with 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) as a base catalyst, followed by chlorination at the 5-position using POCl₃ or SOCl₂ . Reaction monitoring via TLC (e.g., ethyl acetate/hexane 90:10) and purification by recrystallization from ethanol are recommended .
Q. How is the structure of this compound confirmed experimentally?
Structural confirmation relies on spectroscopic techniques:
- NMR : ¹H and ¹³C NMR detect characteristic signals, such as methyl ester protons (~3.8–4.0 ppm) and aromatic carbons (100–160 ppm) .
- IR : Stretching vibrations for C=O (ester, ~1700 cm⁻¹) and C-Cl (700–800 cm⁻¹) are critical .
- Mass spectrometry : Molecular ion peaks (e.g., m/z 279 [M+H]⁺) and fragmentation patterns validate the molecular formula .
Q. What crystallographic methods are used to resolve its 3D structure?
Single-crystal X-ray diffraction (SCXRD) with the SHELX suite (e.g., SHELXL for refinement) is standard. Hydrogen bonding patterns (e.g., N–H···O interactions) are analyzed using graph-set theory to confirm packing motifs . For example, orthorhombic crystal systems (space group Fdd2) with lattice parameters a = 19.98 Å, b = 37.37 Å, and c = 10.72 Å have been reported for related imidazo-pyrimidine derivatives .
Advanced Research Questions
Q. How can reaction yields be improved while minimizing side products?
- Catalyst optimization : Substituting DBU with milder bases (e.g., K₂CO₃) reduces side reactions like ester hydrolysis .
- Solvent selection : Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates but may require lower temperatures to avoid decomposition .
- Chlorination control : Using stoichiometric POCl₃ at 60–80°C ensures selective substitution at the 5-position without over-chlorination .
Q. What analytical strategies resolve contradictions in spectroscopic data?
Q. How does hydrogen bonding influence crystallization and stability?
Graph-set analysis (e.g., R₂²(8) motifs) reveals that N–H···O hydrogen bonds between the ester carbonyl and adjacent NH groups stabilize the lattice. Disruption of these interactions (e.g., by methyl substitution) reduces melting points and hygroscopicity .
Q. What methodologies enable enantiomeric resolution of related derivatives?
- Chiral chromatography : Use of amylose- or cellulose-based columns with hexane/isopropanol mobile phases separates enantiomers .
- Racemization protocols : Acid-catalyzed racemization (e.g., HCl in toluene at 80°C) allows recycling of undesired enantiomers .
Methodological Tables
Q. Table 1. Key Spectral Data for Structural Confirmation
| Technique | Observations | Reference |
|---|---|---|
| ¹H NMR (DMSO-d₆) | δ 3.85 (s, 3H, COOCH₃), δ 8.21 (s, 1H, imidazole-H) | |
| ¹³C NMR | δ 165.2 (C=O), δ 148.7 (C-Cl), δ 51.5 (COOCH₃) | |
| IR | 1720 cm⁻¹ (C=O), 750 cm⁻¹ (C-Cl) | |
| MS (EI) | m/z 251 [M-Cl]⁺, 222 [M-COOCH₃]⁺ |
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
